Bis(tridecafluorohexyl) disulphide is a fluorinated compound with the molecular formula and a molecular weight of 702.21 g/mol. It is classified as a disulfide compound, characterized by the presence of two tridecafluorohexyl groups attached to a disulfide bond. This compound is notable for its unique properties stemming from the fluorinated alkyl chains, which impart high hydrophobicity and thermal stability.
The compound is registered under the Chemical Abstracts Service number 93962-52-8 and has been included in various environmental assessments due to its potential persistence and bioaccumulation in ecosystems .
The synthesis of bis(tridecafluorohexyl) disulphide typically involves methods that utilize sulfur dichloride or related sulfur compounds in reactions with tridecafluorohexyl halides. The general approach includes:
Technical details regarding specific reaction conditions, yields, and purification methods are often proprietary or not extensively documented in public literature, making comprehensive synthesis protocols challenging to define .
The molecular structure of bis(tridecafluorohexyl) disulphide can be described as follows:
FC(SSC(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F
OCCOAYPOGQDEOQ-UHFFFAOYSA-N
The fluorinated chains significantly influence the physical properties of the compound, making it highly lipophobic and thermally stable.
Bis(tridecafluorohexyl) disulphide can participate in various chemical reactions typical of disulfides, including:
These reactions are crucial for understanding the reactivity and potential applications of bis(tridecafluorohexyl) disulphide in various chemical contexts.
The mechanism of action for bis(tridecafluorohexyl) disulphide primarily revolves around its reactivity as a disulfide compound. In biochemical contexts, disulfides can undergo reduction to yield thiols, which play significant roles in cellular processes such as protein folding and redox signaling.
This mechanism highlights the potential utility of bis(tridecafluorohexyl) disulphide in biochemical applications.
The physical and chemical properties of bis(tridecafluorohexyl) disulphide include:
These properties are essential for evaluating its safety and efficacy in various applications.
Bis(tridecafluorohexyl) disulphide finds potential applications in several scientific fields:
Research into its applications continues to expand, particularly within materials science and biochemical engineering contexts .
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0